molecular formula C15H13Cl3N2O4 B1426711 Triclopyricarb CAS No. 902760-40-1

Triclopyricarb

Cat. No.: B1426711
CAS No.: 902760-40-1
M. Wt: 391.6 g/mol
InChI Key: QFNFRZHOXWNWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triclopyricarb, also known as SYP-7017, is a strobilurin fungicide that can be used in crops disease control . It inhibits mycelial growth with EC50 values ranging from 0.006 µg/mL to 0.047 µg/mL .


Molecular Structure Analysis

The molecular formula of this compound is C15H13Cl3N2O4 . Its molecular weight is 391.63 . The structure includes a carbamate ester and a methoxycarbanilate strobilurin .


Physical and Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm³, a boiling point of 450.5±55.0 °C at 760 mmHg, and a flash point of 226.2±31.5 °C . It has 6 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds .

Scientific Research Applications

  • Soil Community Structure Changes : Triclopyr application in soils invaded by Acacia dealbata Link affects soil microbial communities. It alters the structure of soil bacterial communities without significantly impacting fungal communities. Fungal diversity increases in plots treated with triclopyr, whereas bacterial density and the F:B ratio do not show notable changes due to the herbicide (Souza-Alonso, Guisande, & González, 2015).

  • Herbicide Cleanup and Recovery : Research has been conducted on the extraction of triclopyr residue from soil, sediment, and water samples. This involves studying the efficiency of various solid phase extraction (SPE) sorbents and solvents for better recovery of triclopyr residues (Tayeb et al., 2017).

  • Selective Control of Invasive Aquatic Plants : Triclopyr has been investigated for its potential in selectively controlling Eurasian watermilfoil (Myriophyllum spicatum L.) in aquatic environments at low doses. This research explores the balance between controlling invasive species and preserving native aquatic flora (Poovey et al., 2004).

  • Herbicide Application in Forest Management : Studies have examined the impact of triclopyr on the growth and survival of young trees, demonstrating its effectiveness in controlling competing vegetation like bramble without significantly harming young tree seedlings or other non-target vegetation (Willoughby, Harmer, Morgan, & Peace, 2013).

  • Environmental Toxicology : Research on the environmental toxicology of triclopyr provides insights into its behavior in natural settings, including its effects on non-target organisms and its fate in soil and water bodies (Procházka, 2011).

  • Aquatic Herbicide Dissipation : Studies on the dissipation of triclopyr in aquatic systems, such as whole-pond treatments, have been conducted to understand its degradation and impact on the aquatic environment and non-target species (Petty et al., 2001).

Mechanism of Action

Target of Action

Triclopyricarb is a methoxycarbanilate strobilurin fungicide . The primary target of this compound is the mitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain of mitochondria, which is essential for energy production in cells .

Mode of Action

This compound acts as a respiration inhibitor, specifically as a Quinone Outside Inhibitor (QoI) . It binds to the Quinone ‘outer’ (Qo) binding site of the cytochrome bc1 complex . This binding inhibits the activity of the complex, disrupting the electron transport chain and ultimately halting the production of ATP, the energy currency of the cell .

Biochemical Pathways

The inhibition of the cytochrome bc1 complex by this compound affects the electron transport chain, a critical biochemical pathway in cellular respiration . This disruption leads to a decrease in ATP production, causing energy deprivation in the cells. The downstream effect of this is the inhibition of various cellular processes that require ATP, leading to cell death .

Result of Action

The result of this compound’s action is the inhibition of fungal growth. By disrupting the electron transport chain and reducing ATP production, this compound causes energy deprivation in fungal cells. This leads to the inhibition of essential cellular processes and ultimately results in cell death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors These may include temperature, pH, and the presence of other substances that could interact with this compound. As a fungicide used on crops such as rice , it is likely that its effectiveness may also be influenced by factors specific to the agricultural environment, such as soil composition and moisture levels.

Safety and Hazards

Triclopyricarb is harmful if swallowed or inhaled. It can cause skin irritation and serious eye irritation .

Properties

IUPAC Name

methyl N-methoxy-N-[2-[(3,5,6-trichloropyridin-2-yl)oxymethyl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3N2O4/c1-22-15(21)20(23-2)12-6-4-3-5-9(12)8-24-14-11(17)7-10(16)13(18)19-14/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNFRZHOXWNWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N(C1=CC=CC=C1COC2=NC(=C(C=C2Cl)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058214
Record name Triclopyricarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902760-40-1
Record name Triclopyricarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902760-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triclopyricarb [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0902760401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triclopyricarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRICLOPYRICARB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5719X06IR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triclopyricarb
Reactant of Route 2
Reactant of Route 2
Triclopyricarb
Reactant of Route 3
Reactant of Route 3
Triclopyricarb
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Triclopyricarb
Reactant of Route 5
Triclopyricarb
Reactant of Route 6
Reactant of Route 6
Triclopyricarb
Customer
Q & A

Q1: How does Triclopyricarb work as a fungicide?

A1: this compound, like other strobilurins, acts by inhibiting the electron transport chain in mitochondria, specifically at the cytochrome bc1 complex (Complex III) [, ]. This inhibition disrupts energy production within fungal cells, ultimately leading to their death.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.